![molecular formula C10H9F3O2 B052263 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one CAS No. 117896-99-8](/img/structure/B52263.png)
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
Overview
Description
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one is a chemical compound with the molecular formula C10H9F3O2 . It is also known by its IUPAC name 1,1,1-trifluoro-4-(4-hydroxyphenyl)butan-2-one .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one consists of a butan-2-one backbone with a trifluoro group at the 1-position and a 4-hydroxyphenyl group at the 4-position .Physical And Chemical Properties Analysis
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one has a molecular weight of 218.17 g/mol . It has a boiling point of 272.5°C at 760 mmHg . The compound has a topological polar surface area of 37.3 Ų and a complexity of 217 .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures . The crystal structures of this compound and other β-diketones were determined using a Bruker Nonius X8 Apex, 4K CCD-detector, λMoK α, graphite monochromator . This study provides valuable insights into the molecular structure and interactions of these compounds .
Complex Formation with Metals
This compound has shown the ability to form complexes with metals . The substitution energy of a Na atom for a hydrogen atom in free ligands was calculated by the hybrid B3LYP quantum chemical method . This property makes it a potential candidate for use in coordination chemistry and materials science .
Chemical Synthesis
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one can be used as a reagent in the preparation of other chemical compounds . For example, it has been used in the synthesis of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .
Material Science
Due to its ability to form complexes with metals, this compound can be used in the deposition of films and coatings by decomposition of organometallics . This makes it a potential candidate for use in material science and engineering applications .
Thermal Decomposition Studies
This compound can be used in studies investigating the primary products of thermal decomposition . Such studies are crucial in understanding the stability of the compound under different conditions and its potential applications in various fields .
Chemical Storage
The compound is typically stored in an inert atmosphere at 2-8°C . Understanding the optimal storage conditions for this compound is crucial for its use in various scientific research applications .
Safety and Hazards
The safety information available indicates that 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1,1,1-trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(15)6-3-7-1-4-8(14)5-2-7/h1-2,4-5,14H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHAHUKOERNMBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151943 | |
Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117896-99-8 | |
Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117896998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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